molecular formula C10H10O2 B089697 4-(2-Propenyl)benzoic acid CAS No. 1076-99-9

4-(2-Propenyl)benzoic acid

Cat. No. B089697
CAS RN: 1076-99-9
M. Wt: 162.18 g/mol
InChI Key: YBCFIVNTXHMQGZ-UHFFFAOYSA-N
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Description

“4-(2-Propenyl)benzoic acid” is an organic compound with the empirical formula C10H10O2 and a molecular weight of 162.19 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-(2-Propenyl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(CC=C)cc1 . The InChI key for this compound is YBCFIVNTXHMQGZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(2-Propenyl)benzoic acid” is a solid substance . It has a molecular weight of 162.19 .

Scientific Research Applications

  • Synthesis of Ruthenium-Based Catalysts : 4-(2-Propenyl)benzoic acid derivatives are used in synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are employed in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Photodimerization in Crystalline State : The compound exhibits photochemical dimerization behavior in crystalline state, forming cyclobutane derivatives. This process and its temperature dependence provide insights into molecular arrangement in reactant crystals (Hasegawa et al., 1985).

  • Molecular and Electronic Structure Analysis : A theoretical study using density functional theory (DFT) has been conducted on 4-(2-Propenyl)benzoic acid derivatives to investigate their molecular and electronic structures. This research is significant for understanding the properties of the molecule (Hameed, Jalbout, & Trzaskowski, 2007).

  • Role in Differentiation-inducing Activity : Certain derivatives of 4-(2-Propenyl)benzoic acid have been studied for their differentiation-inducing activity on human promyelocytic leukemia cells, highlighting their potential therapeutic applications (Kagechika, Kawachi, Hashimoto, & Shudo, 1989).

  • Presence in Foods and Additives : Benzoic acid derivatives, including 4-(2-Propenyl)benzoic acid, are natural components in plant and animal tissues and are used as additives in food products. Their widespread use necessitates understanding their occurrence, exposure, and potential health concerns (del Olmo, Calzada, & Nuñez, 2017).

  • Non-Covalent Complex Formation Studies : The formation of non-covalent complexes between derivatives of 4-(2-Propenyl)benzoic acid and other compounds like alpha cyclodextrin is studied for potential applications in the drug industry (Dikmen, 2021).

  • Thermodynamic Studies for Pharmaceutical Research : Benzoic acid, including its derivatives, is used as a model compound in pharmaceutical research for understanding thermodynamic phase behavior, which is crucial for process design and stability studies (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Toxicity Assessment : Research on the toxic properties of various benzoic acid derivatives, including 4-(2-Propenyl)benzoic acid, is essential for understanding their impact on health, especially with their widespread use in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Safety And Hazards

“4-(2-Propenyl)benzoic acid” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

properties

IUPAC Name

4-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCFIVNTXHMQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459732
Record name 4-(2-Propenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Propenyl)benzoic acid

CAS RN

1076-99-9
Record name 4-(2-Propen-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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